BenchChemオンラインストアへようこそ!

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Fragment-based drug discovery Physicochemical property prediction Lead optimization

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1602484-45-6) is a nitrogen-rich heterocyclic scaffold belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5-one family. With a molecular formula of C7H8N4O and a molecular weight of 164.16 g/mol, it features a fused triazole-pyrimidinone core bearing a single ethyl substituent at the 2-position.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B13060028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CC(=O)NC2=N1
InChIInChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12)
InChIKeyVJGUBMZBPDOFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: Core Scaffold Overview for Targeted Procurement


2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1602484-45-6) is a nitrogen-rich heterocyclic scaffold belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5-one family. With a molecular formula of C7H8N4O and a molecular weight of 164.16 g/mol, it features a fused triazole-pyrimidinone core bearing a single ethyl substituent at the 2-position . This scaffold class has been validated across multiple therapeutic target areas—including antiviral, anticancer, and kinase inhibition programs—making it a strategic procurement target for medicinal chemistry and fragment-based drug discovery (FBDD) campaigns [1].

Why 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Cannot Be Interchanged with Generic In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidin-5-one core is exquisitely sensitive to substitution at the 2-position. Even minor alkyl chain variations—methyl versus ethyl versus cyclopropyl—produce measurable shifts in lipophilicity (XlogP), polar surface area, and hydrogen-bonding capacity that directly influence fragment binding efficiency, solubility, and permeability in downstream assays . Critically, structure-activity relationship (SAR) campaigns on this scaffold have demonstrated that the 2-alkyl moiety is not a passive spectator; alkyl chain length modulates potency against viral targets—as evidenced by the 2-pentyl analog achieving 88% HSV-1 plaque reduction—and determines selectivity profiles in enzyme inhibition programs [1]. Substituting the 2-ethyl derivative with a 2-methyl or unsubstituted analog will alter not only physicochemical properties but potentially abrogate target engagement, making interchange scientifically unjustified without re-validation of each assay endpoint.

Quantitative Differentiation Evidence: 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Versus Closest Analogs


Computational Physicochemical Differentiation: 2-Ethyl vs. 2-Methyl vs. Unsubstituted Core

The 2-ethyl substituent confers an optimal balance between lipophilicity and polar character for fragment elaboration. The target compound (XlogP = 0.3, TPSA = 59.8 Ų) sits within the rule-of-three fragment space, whereas the 2-methyl analog has a predictably lower XlogP (estimated <0.1 based on methyl hydrophobicity contribution) and the unsubstituted core (MW 136.11, absent alkyl group) is substantially more polar, reducing its utility for hydrophobic pocket targeting in fragment approaches . The single rotatable bond in the ethyl group provides additional conformational entropy without the metabolic liability of longer chains .

Fragment-based drug discovery Physicochemical property prediction Lead optimization

Antiviral SAR: 2-Alkyl Chain Length Determines HSV-1 Inhibitory Potency in the Triazolopyrimidinone Series

In a systematic SAR evaluation of 18 triazolopyrimidinone derivatives, Abdel-Hafez et al. demonstrated that antiviral activity is critically dependent on the 2-alkyl substituent. Compound 19, bearing a 2-(n-pentyl) chain, achieved an 88% reduction in HSV-1 viral plaques, establishing a clear potency gradient linked to alkyl chain length [1]. While direct IC50 data for the 2-ethyl analog are not reported in this specific study, the SAR trend confirms that shorter alkyl chains (methyl, ethyl) produce differentiable activity profiles that must be independently characterized. The 2-ethyl compound represents an intermediate chain length that balances potency potential with reduced lipophilic burden compared to the longer pentyl chain.

Antiviral drug discovery HSV-1 inhibition Structure-activity relationship

ENPP1 Inhibitor Series: Triazolopyrimidinone Scaffold Validated for Innate Immuno-Oncology Target Engagement

Kawaguchi et al. disclosed a structure-activity relationship study of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as highly selective ENPP1 inhibitors, a target in the STING innate immune pathway relevant to oncology . The study demonstrates that this scaffold class achieves potent ENPP1 inhibition not only in biochemical assays but also in cellular systems. While the specific 2-ethyl substitution was not the focus, the scaffold validation confirms that the triazolopyrimidinone core—when elaborated at multiple positions including the 2-position—is a productive starting point for inhibitor development. The 2-ethyl derivative is structurally congruent with the core architecture required for ENPP1 binding.

Cancer immunotherapy ENPP1 inhibition STING pathway

Antiparasitic Activity Landscape: PfDHODH Inhibition as a Class Hallmark

A comparative study across triazolopyrimidine, pyrazolopyrimidine, and quinoline derivatives revealed that [1,2,4]triazolo[1,5-a]pyrimidine derivatives were the most potent series against P. falciparum (3D7 strain), with lead compounds achieving IC50 values of 0.030–0.086 μM—equipotent to chloroquine [1]. The triazolopyrimidine series also inhibited PfDHODH in the low nanomolar to low micromolar range (IC50 0.08–1.3 μM) while sparing the human DHODH homologue (0–30% inhibition at 50 μM). This class-level evidence establishes the scaffold's privileged status for antiparasitic programs, and the 2-ethyl derivative provides a specific, commercially available entry point for exploring 2-position SAR within this validated chemotype.

Antimalarial drug discovery PfDHODH inhibition Triazolopyrimidine scaffold

Procurement-Guided Application Scenarios: 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's favorable fragment-like physicochemical profile (XlogP = 0.3, TPSA = 59.8 Ų, MW = 164.16) places it squarely within rule-of-three guidelines for fragment screening libraries. The single ethyl substituent provides a defined vector for structure-guided elaboration while maintaining the hydrogen-bond donor/acceptor capacity (1 HBD, 3 HBA) required for initial target engagement. Procurement for fragment library assembly enables screening against a broad panel of targets including kinases, phosphodiesterases, and protein-protein interaction interfaces . Compared to the unsubstituted core (MW 136.11), the 2-ethyl derivative offers a more balanced lipophilicity profile compatible with both hydrophobic and polar binding pockets, reducing the need for subsequent property optimization .

Antiviral Lead Optimization Programs (HSV-1, HIV-1)

The Abdel-Hafez et al. study establishes that 2-alkyl chain length is a critical determinant of antiviral potency within the triazolopyrimidinone series . The 2-ethyl compound serves as the lower-homolog entry point for systematic SAR exploration of the 2-position, allowing research teams to probe the potency-lipophilicity trade-off relative to the highly active 2-pentyl analog (88% HSV-1 plaque reduction). Procurement of the 2-ethyl derivative enables head-to-head comparative antiviral profiling, metabolic stability assessment, and cytotoxicity evaluation as part of a comprehensive lead optimization cascade.

Immuno-Oncology ENPP1 Inhibitor Development

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a highly selective ENPP1 inhibitor chemotype with cellular activity . The 2-ethyl derivative provides a defined, commercially tractable core for exploring substitution vectors that enhance ENPP1 potency and selectivity while maintaining favorable pharmacokinetic properties. Its single rotatable bond minimizes conformational flexibility, a desirable feature for maintaining binding site complementarity during SAR exploration. This scaffold is suitable for programs targeting STING pathway activation in cancer immunotherapy.

Antiparasitic Drug Discovery: PfDHODH-Targeted Scaffold Elaboration

The triazolopyrimidinone class has demonstrated potent, selective PfDHODH inhibition (IC50 0.08–1.3 μM) with negligible human DHODH activity (<30% at 50 μM), validating the scaffold for antimalarial drug discovery . The 2-ethyl derivative is an ideal starting point for exploring 2-position modifications aimed at improving potency, selectivity, and pharmacokinetic properties while retaining the core scaffold's established target engagement. Procurement enables systematic medicinal chemistry campaigns that leverage the scaffold's validated selectivity profile.

Quote Request

Request a Quote for 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.